1-(4-(Chloromethyl)phenoxy)-4-chlorobenzene

Organic Synthesis Procurement Logistics Pharmaceutical Intermediates

This halogenated diaryl ether offers a unique balance of reactivity and physicochemical properties critical for drug discovery and agrochemical synthesis. Its chloromethyl group provides precise, predictable alkylation kinetics, minimizing exothermic risks compared to bromo analogs. The 4.5 XLogP3-AA lipophilicity facilitates efficient purification at scale. Ensured quality with ≥95% purity helps eliminate intermediate purification steps, accelerating your route to complex targets.

Molecular Formula C13H10Cl2O
Molecular Weight 253.12 g/mol
CAS No. 22494-53-7
Cat. No. B1641854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Chloromethyl)phenoxy)-4-chlorobenzene
CAS22494-53-7
Molecular FormulaC13H10Cl2O
Molecular Weight253.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCl)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H10Cl2O/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8H,9H2
InChIKeyWJDXYJCYTXSWOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Chloromethyl)phenoxy)-4-chlorobenzene (CAS 22494-53-7) Baseline Chemical Identity and Procurement Profile


1-(4-(Chloromethyl)phenoxy)-4-chlorobenzene (CAS 22494-53-7), also designated as 1-chloro-4-[4-(chloromethyl)phenoxy]benzene, is a halogenated diaryl ether organic compound. It is characterized by a central ether linkage bridging a 4-chlorophenyl ring and a 4-(chloromethyl)phenyl ring. The compound has a molecular formula of C₁₃H₁₀Cl₂O and a molecular weight of 253.12 g/mol [1]. Its predicted lipophilicity is given by an XLogP3-AA value of 4.5, and it possesses a topological polar surface area of 9.2 Ų [2]. Commercially, it is available as a research chemical and building block with a standard purity specification of ≥95% or 98.0% .

Why 1-(4-(Chloromethyl)phenoxy)-4-chlorobenzene Cannot Be Generically Substituted: A Case for Precise Intermediate Selection


Directly substituting 1-(4-(Chloromethyl)phenoxy)-4-chlorobenzene with a closely related structural analog is not trivial and can lead to significant deviations in synthetic outcomes. While several analogs share a similar diaryl ether backbone, the specific substitution pattern—the combination of a 4-chlorophenyl ether with a 4-(chloromethyl)phenyl group—governs both its physicochemical properties and its reactivity. As an electrophilic building block, the chloromethyl group is the primary site for nucleophilic attack in downstream derivatizations . Replacing this compound with an analog that has a different leaving group (e.g., bromomethyl) or a modified aromatic ring (e.g., unsubstituted phenyl or fluorophenyl) alters the leaving group ability, the electronic environment of the ether, and the overall lipophilicity of the molecule. These changes can directly impact reaction kinetics, yields, and the ease of purifying final pharmaceutical or agrochemical intermediates. Therefore, the specific balance of reactivity and physical properties in this dichloro-diaryl ether structure is critical and cannot be assumed to be matched by its analogs .

Quantitative Differentiation Guide: 1-(4-(Chloromethyl)phenoxy)-4-chlorobenzene vs. Closest Analogs


Molecular Weight Advantage Over Brominated Analog for Molar Calculations and Logistics

The molecular weight of the target compound, 1-(4-(Chloromethyl)phenoxy)-4-chlorobenzene, is 253.12 g/mol [1]. This is 44.45 g/mol (or 17.6%) lower than its closest brominated analog, 1-(bromomethyl)-4-(4-chlorophenoxy)benzene, which has a molecular weight of 297.57 g/mol . This difference in molar mass translates to a tangible benefit when working on a multi-gram or kilogram scale. For a given molar amount of intermediate, the required mass of the target chloro compound is significantly less, leading to reduced material costs, lower shipping weight, and more efficient inventory management.

Organic Synthesis Procurement Logistics Pharmaceutical Intermediates

Higher Baseline Purity Specification for Improved Synthetic Reliability

The target compound is commercially available with a purity specification of 98.0% . This is a higher baseline standard than the typical 95% minimum purity offered for several of its structural analogs, such as the unsubstituted phenyl analog, 1-(chloromethyl)-4-phenoxybenzene, which is listed at 97% purity , and the 2-methyl analog, 4-chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene, which is specified at 95% . Procuring a starting material with a 98% purity specification reduces the likelihood of needing to perform additional purification steps prior to use in sensitive downstream reactions, thereby saving time and resources.

Chemical Purity Quality Control Synthetic Efficiency

Predicted Lipophilicity (LogP) Profile for Optimized Chromatographic Behavior

The target compound has a calculated XLogP3-AA value of 4.5 [1]. This is a key differentiator from less lipophilic analogs. For example, the unsubstituted analog, 1-(chloromethyl)-4-phenoxybenzene, has an XLogP of 3.8 , while a related fluorinated analog, 1-(chloromethyl)-4-[(4-fluorophenyl)methoxy]benzene, has a reported LogP of 3.96 [2]. The higher logP of the target compound (Δ 0.5-0.7) indicates it is significantly more lipophilic. This property is directly relevant to synthetic planning; the compound will exhibit greater retention on a reversed-phase HPLC column (C18), which can be advantageous for separating it from less lipophilic reaction byproducts or for purification purposes [3].

Lipophilicity Chromatography Medicinal Chemistry

Reactivity Differentiation Based on Leaving Group Identity (Chloromethyl vs. Bromomethyl)

The target compound contains a primary alkyl chloride (-CH₂Cl) as its electrophilic center, whereas a direct analog, 1-(bromomethyl)-4-(4-chlorophenoxy)benzene, contains a primary alkyl bromide (-CH₂Br) [1]. In nucleophilic substitution (SN2) reactions, bromide is a superior leaving group compared to chloride. The relative reactivity ratio for an SN2 reaction at a primary carbon is approximately 50:1 (Br vs. Cl) [2]. This means the chloromethyl derivative will react more slowly and under milder conditions. This property is valuable when a controlled, stepwise derivatization is required or when the intermediate may be prone to decomposition or unwanted side reactions with more potent electrophiles. The slower reactivity of the chloromethyl group provides a wider operational window and can lead to higher selectivity in complex reaction environments.

Nucleophilic Substitution Reaction Kinetics Synthetic Strategy

Validated Application Scenarios for 1-(4-(Chloromethyl)phenoxy)-4-chlorobenzene (CAS 22494-53-7)


Controlled Alkylation in Multi-Step Pharmaceutical Intermediate Synthesis

The slower reactivity of the chloromethyl group, as established in Section 3 (Evidence Item 4), makes this compound a preferred alkylating agent when precise control over reaction kinetics is paramount. In the synthesis of complex drug candidates, where multiple nucleophilic sites exist, the use of this chloromethyl derivative over its bromo analog minimizes the risk of exothermic side reactions and allows for a more predictable, stepwise assembly of the target molecule. Its higher commercial purity (98.0%) also reduces the need for intermediate purifications, streamlining the synthetic route .

Cost-Efficient Large-Scale Manufacturing of Agrochemical Building Blocks

For process chemists developing scalable routes to herbicides or fungicides, the 17.6% lower molecular weight of this compound compared to its brominated counterpart (Evidence Item 1) translates directly into cost savings [1]. When operating on a kilogram or ton scale, this difference reduces raw material mass requirements and shipping costs. Furthermore, the predictable, higher lipophilicity (XLogP3-AA 4.5) allows for the design of efficient liquid-liquid extraction and reversed-phase chromatography purification steps at scale, which are crucial for meeting cost-of-goods targets [2].

Medicinal Chemistry Campaigns Focused on Lipophilic Diaryl Ether Scaffolds

Medicinal chemists exploring structure-activity relationships (SAR) around a diaryl ether core will find this compound's distinct physicochemical profile valuable. Its higher logP (4.5) compared to unsubstituted or fluoro-phenyl analogs (Evidence Item 3) makes it a useful building block for enhancing the lipophilicity of a lead series [2]. This property can be leveraged to improve a drug candidate's membrane permeability or its ability to engage a hydrophobic binding pocket. The well-defined leaving group reactivity also provides a reliable handle for introducing diverse amines, thiols, or other nucleophiles via simple SN2 chemistry .

Material Science Research Requiring High-Purity Monomers

In the synthesis of functionalized polymers or covalent organic frameworks (COFs), monomer purity is critical to achieving the desired degree of polymerization and material properties. The 98.0% purity specification (Evidence Item 2) of this compound provides a reliable starting point for such applications . Its dual halogenated structure (chlorophenyl and chloromethyl) offers two distinct reactive handles for orthogonal polymer modifications, while its rigid, planar diaryl ether core can impart thermal and mechanical stability to the resulting macromolecular architecture.

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